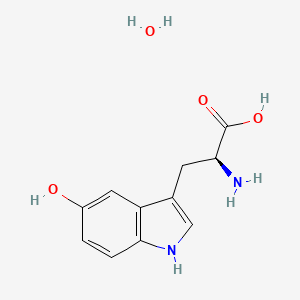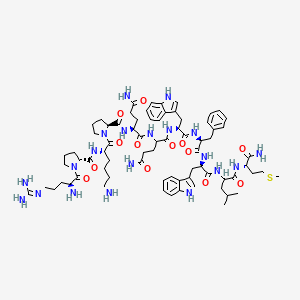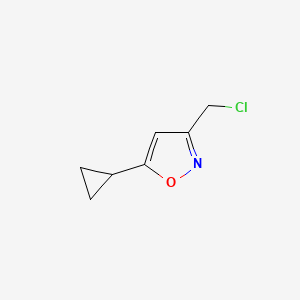
6-Isopropylpyridazin-3-amine
Overview
Description
6-Isopropylpyridazin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Novel Synthesis Approaches
Research by Pattison et al. (2009) illustrates the versatility of pyridazinone scaffolds like 6-Isopropylpyridazin-3-amine in drug discovery. They developed polysubstituted pyridazinones using sequential nucleophilic aromatic substitution reactions, highlighting the scaffold's utility for creating a wide range of biologically active compounds. This methodology could be adapted for synthesizing derivatives of 6-Isopropylpyridazin-3-amine, enhancing its application in medicinal chemistry (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Carbon Dioxide Capture
Bates et al. (2002) demonstrated the potential of nitrogen-containing compounds in environmental applications, particularly in capturing carbon dioxide. While their work focuses on ionic liquids, the amine functionality of 6-Isopropylpyridazin-3-amine suggests potential applications in designing absorbents for CO2 capture, leveraging its reactivity with carbon dioxide to form stable adducts (Bates, Mayton, Ntai, & Davis, 2002).
Chemical Synthesis and Biological Activity
Abdel Moneam (2004) and Ibrahim & Behbehani (2014) explored the synthesis of novel pyridazine derivatives, including activities like the creation of fused ring systems and azines. These studies demonstrate the chemical versatility of pyridazinone derivatives in synthesizing compounds with potential biological activities, suggesting that 6-Isopropylpyridazin-3-amine could serve as a precursor in synthesizing biologically active molecules (Abdel Moneam, 2004); (Ibrahim & Behbehani, 2014).
Advanced Materials
The study by Cao et al. (2012) on the solubility of 6-chloropyridazin-3-amine in various solvents underlines the importance of understanding the physicochemical properties of pyridazine derivatives. This knowledge is crucial for the formulation of materials and drugs, indicating that similar studies on 6-Isopropylpyridazin-3-amine could provide insights into its application in material sciences (Cao, Liu, Lv, & Yao, 2012).
properties
IUPAC Name |
6-propan-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPUOPWIKVDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629894 | |
| Record name | 6-(Propan-2-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridazin-3-amine | |
CAS RN |
570416-37-4 | |
| Record name | 6-(Propan-2-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)


![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

